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molecular formula C6H5N3O2S B1332189 Benzenesulfonyl azide CAS No. 938-10-3

Benzenesulfonyl azide

Cat. No. B1332189
M. Wt: 183.19 g/mol
InChI Key: XMRSVLCCIJUKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04628082

Procedure details

25 g of benzenesulphonohydrazide, 200 ml of water, 20 ml of 10N hydrochloric acid and 1.25 g of a product of condensing stearic acid with taurine are stirred for 30 minutes. 60 g of ice are added, and 34 ml of an aqueous sodium nitrite solution containing 30 g of sodium nitrite in 100 ml of solution are then added dropwise in the course of about 30 minutes. The batch is stirred for 30 minutes, an excess of nitrite being maintained. The nitrite excess is then destroyed with a small amount of sulphamic acid, and excess acid is neutralised with about 5 ml of 10N sodium hydroxide solution (pH 4-7). An emulsion of benzenesulphonyl azide is obtained.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([NH:10][NH2:11])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.C(O)(=O)CCCCCCCCCCCCCCCCC.[NH2:33]CCS(O)(=O)=O.N([O-])=O.[Na+].N([O-])=O>O>[C:1]1([S:7]([N:10]=[N+:11]=[N-:33])(=[O:8])=[O:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)NN
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
product
Quantity
1.25 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCS(=O)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
ice
Quantity
60 g
Type
reactant
Smiles
Step Three
Name
Quantity
34 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
solution
Quantity
100 mL
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
are stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added dropwise in the course of about 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The batch is stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The nitrite excess is then destroyed with a small amount of sulphamic acid, and excess acid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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